molecular formula C23H21N5O3S B10929187 6-cyclopropyl-3-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929187
M. Wt: 447.5 g/mol
InChI Key: KYKXJOLUOYTUMT-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, methyl, phenyl, and sulfamoylphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

6-cyclopropyl-3-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-cyclopropyl-3-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds may have similar structures but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-1-phenyl-N-(4-sulfamoylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21N5O3S/c1-14-21-19(23(29)25-16-9-11-18(12-10-16)32(24,30)31)13-20(15-7-8-15)26-22(21)28(27-14)17-5-3-2-4-6-17/h2-6,9-13,15H,7-8H2,1H3,(H,25,29)(H2,24,30,31)

InChI Key

KYKXJOLUOYTUMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5

Origin of Product

United States

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